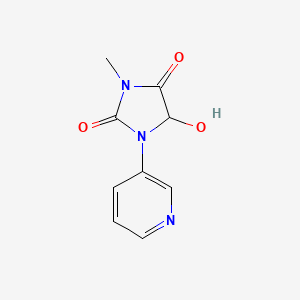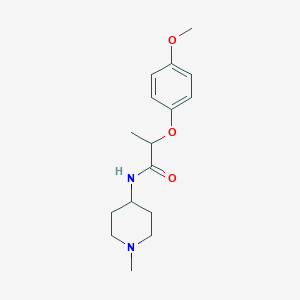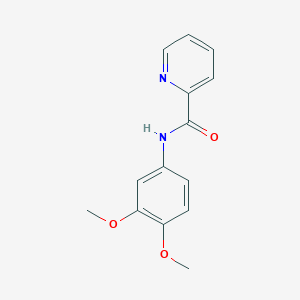
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide, also known as DCF or DCFH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white solid that is soluble in organic solvents such as methanol and ethanol.
Wirkmechanismus
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide exerts its antioxidant effects by donating electrons to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It has been shown to be particularly effective at scavenging superoxide radicals and hydroxyl radicals.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to protect against oxidative stress-induced apoptosis in neuronal cells and to reduce inflammation in animal models of arthritis. Additionally, N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide in lab experiments is its potent antioxidant activity, which can help to protect cells from oxidative damage. Additionally, N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide is relatively inexpensive and easy to synthesize. However, one limitation of using N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide. One area of interest is its potential use as a therapeutic agent for diseases characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Additionally, N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide could be used as a tool to study the role of oxidative stress in disease development and progression. Finally, further research could be done to optimize the synthesis and formulation of N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide for use in scientific research.
Synthesemethoden
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with furfural in the presence of a catalyst such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas over a palladium catalyst to yield N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide has been used in a variety of scientific research applications due to its ability to act as a potent antioxidant. It has been shown to scavenge reactive oxygen species and protect against oxidative stress in vitro and in vivo. Additionally, N-(2,4-dichlorophenyl)tetrahydro-2-furancarboxamide has been used as a fluorescent probe to detect intracellular reactive oxygen species levels in cells.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQXGWRIOAQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dichlorophenyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)

![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
